molecular formula C13H17N B8300378 2-Cyclohept-1-enylphenylamine

2-Cyclohept-1-enylphenylamine

Cat. No.: B8300378
M. Wt: 187.28 g/mol
InChI Key: VEFQDWCMMBVARW-UHFFFAOYSA-N
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Description

2-Cyclohept-1-enylphenylamine is an aromatic amine featuring a cycloheptene ring fused to a phenylamine group. Key properties likely include moderate water solubility (depending on substituent effects), a higher molar mass than cyclohexene analogs, and distinct thermodynamic behavior due to ring strain and conjugation .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(cyclohepten-1-yl)aniline

InChI

InChI=1S/C13H17N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-7,9-10H,1-4,8,14H2

InChI Key

VEFQDWCMMBVARW-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Property Comparison

Table 1: Key Properties of 2-Cyclohept-1-enylphenylamine and Analogs
Property This compound (Inferred) 2-(1-Cyclohexenyl)ethylamine 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone
Molecular Formula C₁₃H₁₅N C₈H₁₅N C₁₄H₁₉NO₂
Molar Mass (g/mol) ~185.3 125.21 233.3
Key Functional Groups Cycloheptene, phenylamine Cyclohexene, ethylamine Cyclohexanone, ethylamino, hydroxyphenyl
Water Solubility (log10WS) Moderate (~-3.5 to -4.0) -3.2 (log10WS) Low (hydroxyl enhances solubility, but ketone reduces it)
logP (Octanol/Water) ~3.0–3.5 1.67 ~1.2 (hydroxyl lowers logP)

Key Observations :

  • Substituent Effects : The phenylamine group increases molar mass and hydrophobicity relative to 2-(1-Cyclohexenyl)ethylamine, as seen in its higher inferred logP (~3.0–3.5 vs. 1.67) .
  • Hydrogen Bonding: Unlike 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, which has a hydroxyl group for enhanced solubility, this compound relies solely on the amine for polar interactions, limiting its aqueous solubility .

Chemical Reactivity and Stability

  • Basicity : The primary amine in this compound is expected to exhibit higher basicity (pKa ~9–10) than the secondary ethylamine in 2-(1-Cyclohexenyl)ethylamine (pKa ~10.5–11.0) due to reduced steric hindrance and resonance stabilization .
  • Electrophilic Substitution: The phenylamine group directs electrophiles to ortho/para positions, whereas the cyclohexanone derivative undergoes ketone-specific reactions (e.g., nucleophilic additions) .
  • Thermodynamic Stability : The cycloheptene ring’s lower strain energy may enhance thermal stability compared to cyclohexene analogs, as suggested by higher decomposition temperatures in similar compounds .

Spectroscopic and Analytical Data

  • NMR Shifts: For 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, ¹H NMR signals at δ 14.48 ppm (hydroxyl) and δ 1.49–2.90 ppm (cyclohexane protons) highlight electronic effects absent in this compound, which would show aromatic proton signals near δ 6.5–7.5 ppm and amine protons at δ 1.5–3.0 ppm .
  • Mass Spectrometry: The molecular ion peak for this compound (m/z ~185) would differ significantly from the cyclohexanone derivative (m/z 233) due to mass and fragmentation patterns .

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